N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative characterized by a 4-fluorophenyl group at the N-position, a methylamino substituent at the 2-position, and a carboxamide moiety at the 6-position of the partially saturated thiazine ring. Thiazine derivatives are known for diverse applications, including antimicrobial, anti-inflammatory, and metabolic activities, as evidenced by related compounds in the literature .
Properties
Molecular Formula |
C12H12FN3O2S |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methylimino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C12H12FN3O2S/c1-14-12-16-10(17)6-9(19-12)11(18)15-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,15,18)(H,14,16,17) |
InChI Key |
GRTAOHQLGURXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Stability
Table 1: Structural and Functional Comparison of Thiazine Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound likely confers metabolic stability compared to the 4-chlorophenyl analog (), as fluorine is less prone to oxidative metabolism than chlorine .
- Metabolic Pathways: Xylazine’s metabolism () involves hydroxylation and ring-opening to thiourea, suggesting that the target compound’s fluorine substituent might reduce similar oxidative transformations .
Antiradical Activity Comparison
Table 2: Antiradical Activity of Thiazine Derivatives
Key Observations:
- The imidazo-thiazine derivatives () exhibit moderate antiradical activity due to conjugated systems and hydroxyl groups, which stabilize radical intermediates .
Metabolic Stability and Species-Specific Differences
- Xylazine metabolites in horses and rats include hydroxylated phenyl rings and thiourea derivatives ().
Biological Activity
N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 281.31 g/mol
- SMILES Notation : CNC1=NC(=O)C(SC(=O)N(C)C1=O)F
Synthesis
The synthesis of this thiazine derivative typically involves the reaction of appropriate thiazine precursors with fluorinated aromatic amines. The reaction conditions often include the use of catalysts such as BF₃·Et₂O to facilitate the formation of the thiazine ring.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit notable antimicrobial activity. A study evaluating various 5,6-dihydro-4H-1,3-thiazine derivatives found that certain compounds displayed significant inhibitory effects against Mycobacterium tuberculosis, with some achieving over 95% inhibition at concentrations as low as 6.25 µg/ml .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. A notable investigation tested various thiazolidin derivatives against cancer cell lines, demonstrating that some compounds induced apoptosis through both extrinsic and intrinsic pathways. The compound's cytotoxicity was assessed using IC₅₀ values against different cell lines, revealing promising results comparable to established chemotherapeutics .
Case Studies and Research Findings
- Antimycobacterial Activity : In a study focused on antimycobacterial agents, derivatives similar to N-(4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most effective derivative showed a minimum inhibitory concentration (MIC) of >6.25 µg/ml .
- Cytotoxicity in Cancer Cell Lines : A series of thiazolidin derivatives were tested for their anticancer activity against HeLa and K562 cell lines. The results indicated that several compounds exhibited strong cytotoxic effects with IC₅₀ values ranging from 8.5 µM to 14.9 µM, suggesting that modifications to the thiazine structure can enhance biological activity .
- Mechanisms of Action : The mechanisms underlying the anticancer effects of these compounds were investigated, revealing that they could induce apoptosis in cancer cells via modulation of signaling pathways associated with cell survival and death .
Summary Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC₅₀/Effectiveness |
|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | >6.25 µg/ml |
| Cytotoxicity | HeLa (cervical cancer) | 8.9 - 15.1 µM |
| K562 (leukemia) | 8.5 - 14.9 µM |
Q & A
Q. How should researchers design a robust SAR study for derivatives of this compound?
- Methodological Answer : Prioritize substituents based on electronic (Hammett σ) and steric (Taft parameters) effects. Synthesize analogs via parallel synthesis (e.g., Ugi reaction) and assess bioactivity in a high-throughput format. ’s focus on trifluoromethyl groups illustrates the impact of substituent choice on pharmacokinetics .
Q. What validation protocols ensure reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
